molecular formula C15H11N3 B7468035 2-[(4-Cyanoanilino)methyl]benzonitrile

2-[(4-Cyanoanilino)methyl]benzonitrile

Cat. No. B7468035
M. Wt: 233.27 g/mol
InChI Key: IONOTBFKKWPRAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Cyanoanilino)methyl]benzonitrile, also known as CMBN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMBN is a small molecule that has a molecular weight of 306.33 g/mol and a chemical formula of C17H12N4. This compound is a member of the benzonitrile family and is characterized by its unique properties, including its ability to inhibit certain biological processes.

Mechanism of Action

The mechanism of action of 2-[(4-Cyanoanilino)methyl]benzonitrile involves its ability to inhibit the activity of protein kinase CK2. This enzyme plays a crucial role in cell growth and proliferation by regulating various signaling pathways. By inhibiting CK2, this compound disrupts these pathways, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This process is important in preventing the growth and spread of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(4-Cyanoanilino)methyl]benzonitrile in lab experiments is its ability to selectively inhibit the activity of protein kinase CK2. This specificity allows researchers to target cancer cells without affecting normal cells. However, one of the limitations of using this compound is its solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving 2-[(4-Cyanoanilino)methyl]benzonitrile. One area of interest is the development of more potent and selective inhibitors of protein kinase CK2. Additionally, researchers are exploring the potential of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of research is the use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound is a complex process that requires expertise in organic chemistry. This compound has been extensively studied for its potential applications in cancer research and drug development. The mechanism of action of this compound involves its ability to inhibit the activity of protein kinase CK2. This compound has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for research involving this compound, including the development of more potent and selective inhibitors of protein kinase CK2 and the use of this compound in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 2-[(4-Cyanoanilino)methyl]benzonitrile involves several steps, including the reaction of 4-cyanoaniline with formaldehyde and sodium bisulfite to form the intermediate 2-(4-cyanoanilino) methylthiazolidine. This intermediate is then reacted with benzyl chloride to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-[(4-Cyanoanilino)methyl]benzonitrile has been extensively studied for its potential applications in various fields, including cancer research and drug development. One of the major areas of research involving this compound is its ability to inhibit certain enzymes that are involved in cancer cell growth. Researchers have found that this compound can effectively inhibit the activity of protein kinase CK2, which is overexpressed in various types of cancer cells. This inhibition leads to the suppression of cancer cell growth and proliferation.

properties

IUPAC Name

2-[(4-cyanoanilino)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c16-9-12-5-7-15(8-6-12)18-11-14-4-2-1-3-13(14)10-17/h1-8,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONOTBFKKWPRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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